
2-Phenoxyethyl 4-amino-3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-amino-3-hydroxybenzoate de 2-phénoxyéthyle est un composé chimique de formule moléculaire C15H15NO4. Il est connu pour sa structure unique, qui comprend un groupe phénoxyéthyle lié à une fraction benzoate substituée par des groupes amino et hydroxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-amino-3-hydroxybenzoate de 2-phénoxyéthyle implique généralement l’estérification de l’acide 4-amino-3-hydroxybenzoïque avec le 2-phénoxyéthanol. La réaction est généralement catalysée par un acide tel que l’acide sulfurique ou l’acide chlorhydrique. Les conditions de réaction comprennent souvent le reflux des réactifs dans un solvant approprié comme le méthanol ou l’éthanol afin d’obtenir le produit d’estérification souhaité.
Méthodes de production industrielle
En milieu industriel, la production de 4-amino-3-hydroxybenzoate de 2-phénoxyéthyle peut être mise à l’échelle en optimisant les conditions de réaction afin de garantir un rendement élevé et une pureté élevée. Cela peut impliquer l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler la température, la pression et les concentrations des réactifs. La purification du produit final est généralement obtenue par des techniques de recristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-amino-3-hydroxybenzoate de 2-phénoxyéthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Le groupe phénoxy peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec un catalyseur au palladium.
Substitution : Hydroxyde de sodium en milieu aqueux.
Principaux produits formés
Oxydation : Formation de 4-amino-3-oxobenzoate de 2-phénoxyéthyle.
Réduction : Formation de 4-amino-3-hydroxybenzoate de 2-phénoxyéthyle.
Substitution : Formation de divers benzoates substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 4-amino-3-hydroxybenzoate de 2-phénoxyéthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique afin d’étudier les interactions enzyme-substrat.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans la production de polymères et de matériaux de spécialité présentant des propriétés fonctionnelles spécifiques.
Applications De Recherche Scientifique
2-Phenoxyethyl 4-amino-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with specific functional properties.
Mécanisme D'action
Le mécanisme d’action du 4-amino-3-hydroxybenzoate de 2-phénoxyéthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes amino et hydroxy de la fraction benzoate peuvent former des liaisons hydrogène avec les sites actifs des enzymes, ce qui peut inhiber leur activité. De plus, le groupe phénoxyéthyle peut améliorer la lipophilie du composé, ce qui lui permet de pénétrer les membranes cellulaires et d’exercer ses effets au niveau intracellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-amino-3-hydroxybenzoïque : Précurseur dans la synthèse du 4-amino-3-hydroxybenzoate de 2-phénoxyéthyle.
4-hydroxybenzoate de 2-phénoxyéthyle : Il ne possède pas le groupe amino, ce qui entraîne des propriétés chimiques et des applications différentes.
4-amino-3-hydroxybenzaldéhyde : Il contient un groupe aldéhyde au lieu d’un ester, ce qui entraîne une réactivité différente.
Unicité
Le 4-amino-3-hydroxybenzoate de 2-phénoxyéthyle est unique en raison de la présence de groupes amino et hydroxy sur la fraction benzoate, ce qui permet une réactivité chimique diversifiée et une activité biologique potentielle. Son groupe phénoxyéthyle contribue également à ses propriétés distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
819870-01-4 |
|---|---|
Formule moléculaire |
C15H15NO4 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
2-phenoxyethyl 4-amino-3-hydroxybenzoate |
InChI |
InChI=1S/C15H15NO4/c16-13-7-6-11(10-14(13)17)15(18)20-9-8-19-12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2 |
Clé InChI |
OLOWNYIZGPOLLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC(=O)C2=CC(=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-1-acetamide, N-(5-chloro-2-pyridinyl)-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-](/img/structure/B12514393.png)
![Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate](/img/structure/B12514401.png)
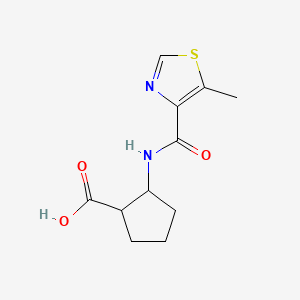

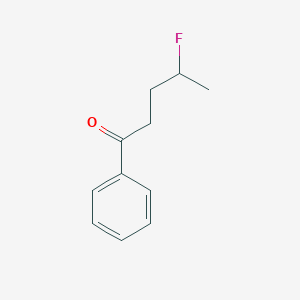

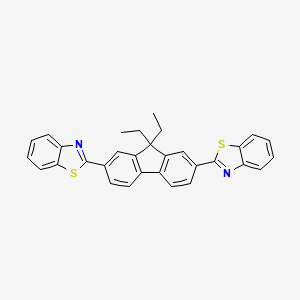
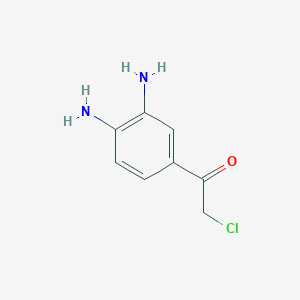
![6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)



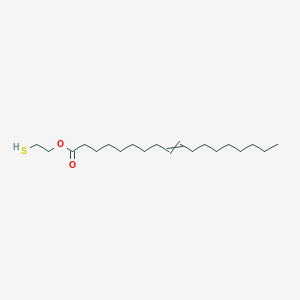
![Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride](/img/structure/B12514467.png)
